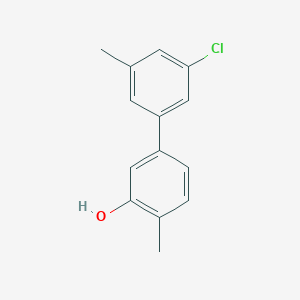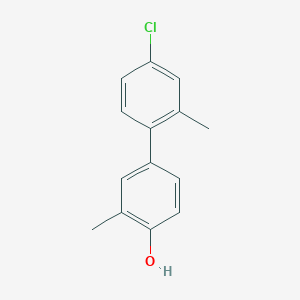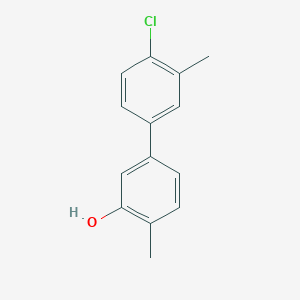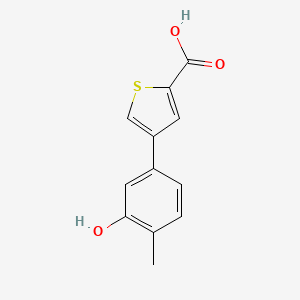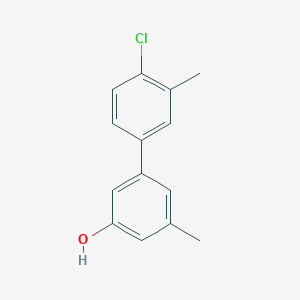
5-(4-Chloro-3-methylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-3-methylphenyl)-3-methylphenol, 95%, is a compound belonging to the class of phenols. It is a white to off-white powder with a melting point of 104-106°C and is soluble in polar organic solvents. It is a widely used intermediate in the manufacture of pharmaceuticals, agrochemicals, and other chemicals. It is also used in the synthesis of various other compounds and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-3-methylphenyl)-3-methylphenol, 95%, is not yet fully understood. However, it is believed to interact with proteins and enzymes in the cell, resulting in changes in the expression of genes and proteins. It is also believed to interact with cell membranes, resulting in changes in the permeability of the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methylphenyl)-3-methylphenol, 95%, have been studied in various organisms. It has been shown to have an inhibitory effect on the growth of certain bacteria, fungi, and other microorganisms. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases and lipases. Additionally, it has been shown to have an inhibitory effect on the activity of certain hormones, such as insulin and glucagon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Chloro-3-methylphenyl)-3-methylphenol, 95%, in laboratory experiments include its relatively low cost and its availability in a wide range of concentrations. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, there are some limitations to using this compound in laboratory experiments. These include its potential toxicity, as well as its potential to interfere with the activity of certain enzymes and hormones.
Direcciones Futuras
There are a number of potential future directions for research involving 5-(4-Chloro-3-methylphenyl)-3-methylphenol, 95%. These include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted into its potential toxicity and its potential to interfere with the activity of certain enzymes and hormones. Additionally, research could be conducted into its potential applications in the synthesis of other compounds and materials. Finally, research could be conducted into its potential applications in the detection and quantification of various pollutants in the environment.
Métodos De Síntesis
5-(4-Chloro-3-methylphenyl)-3-methylphenol, 95%, can be synthesized from the reaction of 4-chloro-3-methylphenol and 3-methylphenol in the presence of an acid catalyst. The reaction is conducted in an inert atmosphere at temperatures ranging from 80-120°C. The reaction is complete when the desired amount of product is obtained. The product can then be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
5-(4-Chloro-3-methylphenyl)-3-methylphenol, 95%, has been widely used in scientific research. It has been used to study the mechanism of action of various compounds and materials, as well as to investigate the biochemical and physiological effects of these compounds and materials. It has also been used to study the effects of various environmental pollutants on living organisms. Additionally, it has been used to investigate the effects of various drugs on metabolic processes in cells.
Propiedades
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(8-13(16)6-9)11-3-4-14(15)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYICOHRFDQSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683867 |
Source


|
| Record name | 4'-Chloro-3',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-04-9 |
Source


|
| Record name | 4'-Chloro-3',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






